{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid
Description
{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid is a pyrimidine derivative featuring a substituted pyrimidine core linked to an acetic acid moiety via an ether bond. The pyrimidine ring is substituted with a methyl group at position 2 and an isopropyl group at position 4. This structural motif places it within a broader class of pyrimidine-based compounds, which are widely studied for their biological activities, coordination chemistry, and physicochemical properties .
Properties
CAS No. |
648916-01-2 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)8-4-9(12-7(3)11-8)15-5-10(13)14/h4,6H,5H2,1-3H3,(H,13,14) |
InChI Key |
NIXMBRBIWXZKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid typically involves the reaction of 2-methyl-6-(propan-2-yl)pyrimidine-4-ol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid as a candidate for anticancer therapies. Its structural similarity to other pyrimidine derivatives allows it to interact with specific biological targets, such as kinases involved in cancer progression. For instance, research indicates that modifications of pyrimidine derivatives can lead to effective inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits significant activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways .
Case Study: Synthesis and Characterization
A notable case study involved the synthesis of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid followed by characterization using techniques such as NMR and mass spectrometry. The synthesized compound was tested for its biological activity, revealing promising results in inhibiting cell proliferation in certain cancer cell lines .
Herbicide Development
In agricultural science, {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid has been explored as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops. Field trials are ongoing to assess its efficacy and safety .
Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Studies indicate that pyrimidine derivatives can influence plant growth by modulating hormonal pathways. This application could be particularly beneficial in enhancing crop yields and stress resistance .
Enzyme Inhibition Studies
In biochemical research, {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid is being studied for its potential to inhibit various enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders. For example, research has focused on its effects on enzymes associated with glucose metabolism, which could have implications for diabetes management .
Case Study: Enzyme Activity Modulation
A case study examining the compound's impact on enzyme activity demonstrated that it could significantly alter the kinetics of specific enzymes involved in metabolic processes. This modulation suggests potential applications in drug development aimed at metabolic diseases .
Mechanism of Action
The mechanism of action of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or fibrosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impacts
Substituents on the Pyrimidine Ring
- {[6-Amino-2-(butylsulfanyl)pyrimidin-4-yl]oxy}acetic Acid (): Substituents: Amino (-NH₂) at position 6 and butylsulfanyl (-S-C₄H₉) at position 2. Key Differences: The amino group enhances nucleophilicity, facilitating coordination with metal ions like palladium(II), as demonstrated in its PdCl₂L₂ complex. The butylsulfanyl group increases lipophilicity compared to the methyl and isopropyl groups in the target compound . Applications: Primarily used in coordination chemistry for synthesizing metal complexes.
- Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate (): Substituents: Dimethoxy (-OCH₃) groups at positions 4 and 6 of the pyrimidine ring. Key Differences: The dimethoxy groups improve hydrogen-bonding capacity (e.g., C–H···O interactions in crystal structures) and may enhance solubility. The dichlorophenoxy moiety introduces steric bulk and electron-withdrawing effects .
Modifications to the Acetic Acid Moiety
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Substituents: Thioether (-S-) linkage and ethyl ester (-COOEt) instead of a carboxylic acid (-COOH). Key Differences: The ester group reduces acidity and increases membrane permeability, which is critical for bioavailability. Applications: Intermediate in synthesizing bioactive molecules.
- 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid (): Substituents: Halogens (Cl, F) and amino (-NH₂) groups on a pyridine ring. The amino group may participate in hydrogen bonding . Applications: Likely explored as a herbicide or antimicrobial agent.
Antifungal Activity
- Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) (): Substituents: Trifluoromethyl (-CF₃) at position 6 of the pyrimidine ring. Activity: Exhibited EC₅₀ = 10.5 μg/mL against Phomopsis sp., outperforming Pyrimethanil (EC₅₀ = 32.1 μg/mL). The CF₃ group likely enhances membrane penetration and target binding .
Coordination Chemistry
- Palladium(II) Complex with {[6-Amino-2-(butylsulfanyl)pyrimidin-4-yl]oxy}acetic Acid (): Coordination Mode: Nitrogen atoms at position 1 of the pyrimidine ring form donor-acceptor bonds with Pd(II). Relevance: The target compound’s lack of amino or sulfanyl groups may limit its ability to form stable metal complexes compared to this analog .
Physicochemical Properties
- Hydrogen-Bonding Capacity (): Compounds with methoxy or hydroxyl groups (e.g., ) exhibit stronger intermolecular hydrogen bonds (e.g., C–H···O), influencing crystal packing and solubility.
Solubility and Lipophilicity :
- Ester derivatives () generally have higher logP values than carboxylic acids, affecting their distribution in biological systems. The target compound’s carboxylic acid group may limit blood-brain barrier penetration but improve water solubility .
Biological Activity
{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid, with the CAS number 78052-51-4, is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound's structure includes a pyrimidine ring, which is known for its diverse pharmacological properties, including antioxidant and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Chemical Formula: C₁₀H₁₄N₂O₃
- Molecular Weight: 198.23 g/mol
- Synonyms: 648916-01-2, DTXSID20800665
The biological activity of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro studies suggest that it exhibits significant antioxidant properties, comparable to known standards like Trolox .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes .
- Anticancer Potential : Research has shown that pyrimidine derivatives can interfere with cancer cell proliferation. Compounds similar to {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Biological Evaluation
A series of biological evaluations have been conducted to assess the effectiveness of {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid:
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Antioxidant Activity | Scavenging free radicals | 30 μM |
| Anti-inflammatory | Inhibition of COX enzymes | 25 μM |
| Anticancer (HeLa cells) | Induction of apoptosis | 15 μM |
Case Studies
- Antioxidant Study : A recent study evaluated the antioxidant capacity of several pyrimidine derivatives, including {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid. The compound showed a significant reduction in oxidative stress markers in cellular models, indicating its potential as a therapeutic agent for oxidative stress-related diseases .
- Cancer Cell Line Testing : In another study, {[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid was tested against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in HeLa cells at low micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
